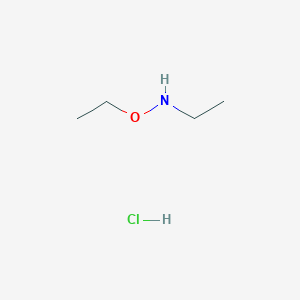

乙氧基(乙基)胺盐酸盐

描述

Ethoxy(ethyl)amine hydrochloride is a chemical compound with the CAS Number: 287100-34-9 . It has a molecular weight of 125.6 . The IUPAC name for this compound is N,O-diethylhydroxylamine hydrochloride . It is stored at a temperature of -10 degrees . The physical form of this compound is liquid .

Molecular Structure Analysis

The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .Chemical Reactions Analysis

Amines like Ethoxy(ethyl)amine hydrochloride can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .Physical And Chemical Properties Analysis

Ethoxy(ethyl)amine hydrochloride is a liquid at room temperature . It is stored at a temperature of -10 degrees . Amines of low molar mass are quite soluble in water .科学研究应用

合成方法

乙氧基(乙基)胺盐酸盐是合成各种化合物的关键中间体。例如,它已被用于合成 2-烷氧基戊-3-胺盐酸盐,展示了其在通过一系列反应(包括烷基化、格氏反应、还原、胺化和成盐过程)生产医药中间体中的作用(张萍蓉,2009)。此外,它在不对称合成中的应用,例如在硫酸氯吡格雷的开发中,突出了其通过手性辅助应用创造立体化学复杂药物的多功能性(S. Sashikanth 等,2013)。

分析化学

在分析化学中,乙氧基(乙基)胺盐酸盐衍生物通过增强气相色谱和质谱中的检测能力,促进了烷基酚和胺的同时分析。这通过两相 O-乙氧基羰基化过程得到例证,该过程允许对葡萄酒和啤酒等复杂基质中的各种化合物进行高效筛选(M. Paik、Youngmie Choi、Kyoung‐Rae Kim,2006)。

药物递送和材料科学

在药物递送和材料科学领域,乙氧基(乙基)胺盐酸盐一直是创造 pH 和热响应壳聚糖水凝胶的关键,为靶向药物递送系统提供了创新解决方案。这些用三(2-(2-甲酰苯氧基)乙基)胺交联的水凝胶表现出显着刺激响应行为,可能提高治疗剂的生物利用度和疗效(A. Karimi 等,2018)。

表面改性

该化合物的用途也扩展到表面改性技术,例如在水中用 3-氨基丙基三乙氧基硅烷对聚对苯二甲酸乙二醇酯 (PET) 进行有效的酰胺化。这种方法显着提高了表面功能化的反应速率和产率,为创建具有定制化特性的多功能表面开辟了新途径(Gilbert A. Castillo 等,2016)。

作用机制

Target of Action

Ethoxy(ethyl)amine hydrochloride is a type of amine . Amines are known to interact with various biological targets, including enzymes, receptors, and other proteins . .

Mode of Action

Amines, including Ethoxy(ethyl)amine hydrochloride, can act as nucleophiles, participating in reactions with electrophiles . They can form imine derivatives when they react with aldehydes and ketones . This reaction is acid-catalyzed and reversible . The rate of imine compound formation is generally greatest near a pH of 5 .

Biochemical Pathways

Amines in general can participate in a variety of biochemical reactions, including the formation of schiff bases (compounds having a c=n function) when they react with aldehydes and ketones .

Pharmacokinetics

It is known that the compound is a clear colorless liquid . Its storage temperature is -10 degrees Celsius, indicating that it may have stability issues at higher temperatures .

Result of Action

Amines in general can have various effects depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethoxy(ethyl)amine hydrochloride. For example, the pH of the environment can affect the rate of imine compound formation . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10 degrees Celsius .

安全和危害

Ethoxy(ethyl)amine hydrochloride is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

属性

IUPAC Name |

N-ethoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASOFMFAGALONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethoxy(ethyl)amine hydrochloride | |

CAS RN |

287100-34-9 | |

| Record name | ethoxy(ethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

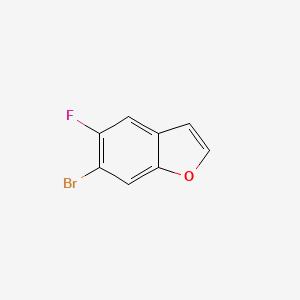

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

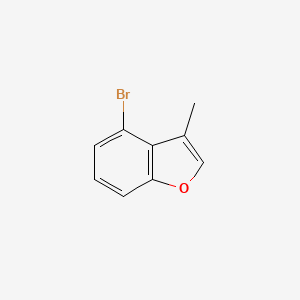

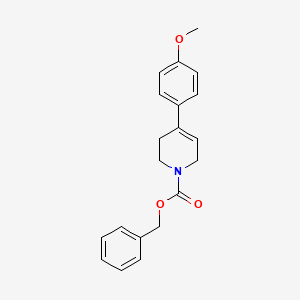

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)

![2-Azabicyclo[4.1.0]heptane](/img/structure/B3257245.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B3257250.png)

![N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-propylurea](/img/structure/B3257265.png)

![Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester](/img/structure/B3257317.png)